1'-[(4-phenylpiperazin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-[(4-Phenylpiperazin-1-yl)methyl]-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(4-phenylpiperazin-1-yl)methyl]-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-2’-one typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the formation of the spirocyclic dioxepine ring. The final step involves the introduction of the phenylpiperazine moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1’-[(4-Phenylpiperazin-1-yl)methyl]-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1’-[(4-Phenylpiperazin-1-yl)methyl]-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-2’-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1’-[(4-phenylpiperazin-1-yl)methyl]-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-2’-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Studied for its anxiolytic activity.
5-(4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol: Investigated for its corrosion inhibition properties.
Uniqueness
1’-[(4-Phenylpiperazin-1-yl)methyl]-1’,2’,4,7-tetrahydrospiro[1,3-dioxepine-2,3’-indol]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1'-[(4-phenylpiperazin-1-yl)methyl]spiro[4,7-dihydro-1,3-dioxepine-2,3'-indole]-2'-one |
InChI |
InChI=1S/C23H25N3O3/c27-22-23(28-16-6-7-17-29-23)20-10-4-5-11-21(20)26(22)18-24-12-14-25(15-13-24)19-8-2-1-3-9-19/h1-11H,12-18H2 |
InChI Key |
JNWFAPKWYJLKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C4(C2=O)OCC=CCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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